![molecular formula C20H22N2O4 B5613830 1-(2-furoyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B5613830.png)
1-(2-furoyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "1-(2-furoyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine" involves multiple steps, starting from base components like 2-acetylfuran and progressing through reactions like Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction in the presence of N-methyl piperazine to produce the desired products. These procedures have been utilized to synthesize a wide range of piperazine derivatives with varied substituents, showcasing the versatility of this synthetic pathway (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of "1-(2-furoyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine" derivatives is confirmed using techniques such as IR, 1H NMR, 13C-NMR, and Mass spectrometry. These analytical methods provide detailed insights into the compound's molecular framework, including functional groups, bonding patterns, and spatial arrangement, which are critical for understanding its reactivity and interaction with biological targets (Kumar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "1-(2-furoyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine" and its derivatives often involves interactions with nucleophiles and electrophiles, facilitated by the presence of the piperazine ring and various substituents. These compounds can undergo further chemical modifications, leading to a wide array of derivatives with diverse biological activities. Their reactivity is crucial for developing novel therapeutic agents with specific actions, such as enzyme inhibition (Hussain et al., 2016).
Physical Properties Analysis
The physical properties of piperazine derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems. Detailed physical characterization aids in optimizing these compounds for therapeutic use and understanding their pharmacokinetic profiles (Xiao-hui, 2010).
Chemical Properties Analysis
The chemical properties of these compounds, such as their stability, reactivity, and interactions with biological targets, are pivotal in their potential as therapeutic agents. Studies on their enzyme inhibition capabilities, especially in the context of diseases like Alzheimer's, showcase their potential therapeutic applications. The understanding of these chemical properties is fundamental in drug design and development, allowing for the creation of more effective and targeted medications (Hussain et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-15(2)14-26-17-7-5-16(6-8-17)19(23)21-9-11-22(12-10-21)20(24)18-4-3-13-25-18/h3-8,13H,1,9-12,14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGWJUAFYOFRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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